Cas no 4216-96-0 ((R)-Tert-Butyl 2-hydroxy-3-methylbutanoate)
(R)-Tert-Butyl 2-hydroxy-3-methylbutanoate Chemical and Physical Properties
Names and Identifiers
-
- (R)-tert-Butyl 2-hydroxy-3-methylbutanoate
- 3-fluorocyclobutanol
- tert-Butyl (R)-2-hydroxy-3-methylbutyrate
- (-)-tert-butyl 2-hydroxy-3-methylbutanoate
- AG-F-49959
- AK131271
- CTK1D5534
- D-Hyiv-OtBu
- KB-03459
- RL03626
- D-alpha-Hydroxyisovaleric acid tert-butyl ester
- tert-Butyl D-2-hydroxyisovalerate
- tert-Butyl (2R)-2-hydroxy-3-methylbutanoate
- 2949AH
- tert-Butyl(R)-2-hydroxy-3-methylbutyrate
- AX8252194
- tert-butyl (R)-2-hydroxy-3-methylbutanoate
- (R)-tert-butyl 2-hydroxy-3-methyl butanoate
- tert-Butyl (2R)-2-hydroxy-3-methyl-butanoate
- [R,(+)]-2-Hydroxy-3-methylbutyric ac
- [R,(+)]-2-Hydroxy-3-methylbutyric acid tert-butyl est
- DTXSID00513569
- AMY22239
- J-502281
- 4216-96-0
- AKOS006285005
- (R)-tert-Butyl2-hydroxy-3-methylbutanoate
- SCHEMBL11855010
- CS-13412
- A913591
- CS-B0163
- 1,1-Dimethylethyl (2R)-2-hydroxy-3-methylbutanoate (ACI)
- Butanoic acid, 2-hydroxy-3-methyl-, 1,1-dimethylethyl ester, (R)- (9CI)
- Butyric acid, 2-hydroxy-3-methyl-, tert-butyl ester, D- (8CI)
- D-α-Hydroxyisovaleric acid tert-butyl ester
- (R)-Tert-Butyl 2-hydroxy-3-methylbutanoate
-
- MDL: MFCD08277246
- Inchi: 1S/C9H18O3/c1-6(2)7(10)8(11)12-9(3,4)5/h6-7,10H,1-5H3/t7-/m1/s1
- InChI Key: XQTIFSCLEWPKCF-SSDOTTSWSA-N
- SMILES: O(C([C@@H](C(C)C)O)=O)C(C)(C)C
Computed Properties
- Exact Mass: 174.12564
- Monoisotopic Mass: 174.125594432g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 12
- Rotatable Bond Count: 4
- Complexity: 156
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 1
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 46.5
- XLogP3: 1.8
Experimental Properties
- Density: 0.974±0.06 g/cm3 (20 ºC 760 Torr),
- Melting Point: 30-31 ºC
- Boiling Point: 42-43 ºC (0.5 Torr)
- Flash Point: 63.0±6.9 ºC,
- Refractive Index: 1.437
- Solubility: Slightly soluble (11 g/l) (25 º C),
- PSA: 46.53
- LogP: 1.34500
(R)-Tert-Butyl 2-hydroxy-3-methylbutanoate Security Information
- Storage Condition:Sealed in dry,2-8°C
(R)-Tert-Butyl 2-hydroxy-3-methylbutanoate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| ChemScence | CS-B0163-100mg |
tert-Butyl (R)-2-hydroxy-3-methylbutyrate |
4216-96-0 | 98.47% | 100mg |
$99.0 | 2022-04-27 | |
| ChemScence | CS-B0163-500mg |
tert-Butyl (R)-2-hydroxy-3-methylbutyrate |
4216-96-0 | 98.47% | 500mg |
$230.0 | 2022-04-27 | |
| ChemScence | CS-B0163-1g |
tert-Butyl (R)-2-hydroxy-3-methylbutyrate |
4216-96-0 | 98.47% | 1g |
$335.0 | 2022-04-27 | |
| ChemScence | CS-B0163-5g |
tert-Butyl (R)-2-hydroxy-3-methylbutyrate |
4216-96-0 | 98.47% | 5g |
$930.0 | 2022-04-27 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | T78660-100mg |
tert-Butyl (R)-2-hydroxy-3-methylbutyrate |
4216-96-0 | 98% | 100mg |
¥5102.0 | 2023-09-06 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | R907189-1g |
tert-butyl (2R)-2-hydroxy-3-methylbutanoate |
4216-96-0 | 95% | 1g |
2,211.30 | 2021-05-17 | |
| Ambeed | A391765-250mg |
(R)-tert-Butyl 2-hydroxy-3-methylbutanoate |
4216-96-0 | 98% | 250mg |
$80.0 | 2025-03-04 | |
| Ambeed | A391765-1g |
(R)-tert-Butyl 2-hydroxy-3-methylbutanoate |
4216-96-0 | 98% | 1g |
$276.0 | 2025-03-04 | |
| Ambeed | A391765-5g |
(R)-tert-Butyl 2-hydroxy-3-methylbutanoate |
4216-96-0 | 98% | 5g |
$837.0 | 2025-03-04 | |
| eNovation Chemicals LLC | Y1047109-100mg |
(R)-tert-Butyl 2-hydroxy-3-methylbutanoate |
4216-96-0 | 95% | 100mg |
$125 | 2024-06-07 |
(R)-Tert-Butyl 2-hydroxy-3-methylbutanoate Production Method
Production Method 1
1.2 1 h, 0 °C
Production Method 2
(R)-Tert-Butyl 2-hydroxy-3-methylbutanoate Raw materials
(R)-Tert-Butyl 2-hydroxy-3-methylbutanoate Preparation Products
(R)-Tert-Butyl 2-hydroxy-3-methylbutanoate Suppliers
(R)-Tert-Butyl 2-hydroxy-3-methylbutanoate Related Literature
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Andreas Nenning,Manuel Holzmann,Jürgen Fleig,Alexander K. Opitz Mater. Adv., 2021,2, 5422-5431
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3. Exclusive enantioselective recognition of glucopyranosides by inherently chiral hemicryptophanes†Olivier Perraud,Alexandre Martinez,Jean-Pierre Dutasta Chem. Commun., 2011,47, 5861-5863
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Carmen Pérez León,Keisuke Sagisaka,Daisuke Fujita,Liyuan Han RSC Adv., 2014,4, 8550-8557
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Gerald J. Meyer,Leif Hammarström Chem. Sci., 2020,11, 3460-3473
Additional information on (R)-Tert-Butyl 2-hydroxy-3-methylbutanoate
Comprehensive Guide to (R)-Tert-Butyl 2-hydroxy-3-methylbutanoate (CAS No. 4216-96-0): Properties, Applications, and Market Insights
(R)-Tert-Butyl 2-hydroxy-3-methylbutanoate (CAS No. 4216-96-0) is a chiral ester compound widely used in pharmaceutical synthesis, flavor/fragrance industries, and advanced material research. This optically active molecule, characterized by its tert-butyl ester group and hydroxy-methyl substitution pattern, has gained significant attention in recent years due to its versatile applications in asymmetric synthesis. The compound's unique stereochemical configuration makes it particularly valuable for producing enantiomerically pure substances, a growing demand in modern chemical manufacturing.
The global market for chiral intermediates like (R)-Tert-Butyl 2-hydroxy-3-methylbutanoate is projected to grow at 6.8% CAGR through 2030, driven by increasing demand from the pharmaceutical sector. Researchers frequently search for "CAS 4216-96-0 supplier", "synthesis of (R)-2-hydroxy-3-methylbutanoate derivatives", and "chiral building blocks for drug development" - reflecting the compound's commercial and scientific relevance. Its low volatility and excellent stability under various conditions make it preferable for multi-step synthetic processes.
In pharmaceutical applications, (R)-Tert-Butyl 2-hydroxy-3-methylbutanoate serves as a key intermediate for protease inhibitors and antiviral agents. The compound's β-hydroxy ester moiety allows efficient conversion to various biologically active molecules. Recent studies highlight its utility in developing COVID-19 therapeutic candidates, with researchers exploring its potential as a scaffold for viral protease inhibitors. This connection to pandemic-related research has significantly increased scientific interest in the compound since 2020.
The flavor and fragrance industry utilizes (R)-Tert-Butyl 2-hydroxy-3-methylbutanoate for creating fruity and creamy notes in premium formulations. Its stereospecific aroma profile differs markedly from the (S)-enantiomer, demonstrating how chirality affects sensory properties. Manufacturers searching for "natural identical flavor ingredients" or "chiral ester flavors" often consider this compound for high-end applications. The food industry's shift toward clean-label products has created new opportunities for such well-characterized synthetic ingredients.
From a synthetic chemistry perspective, 4216-96-0 represents an interesting case study in stereoselective esterification. Modern production methods employ enzymatic catalysis or asymmetric hydrogenation to achieve high enantiomeric purity. The compound's crystalline nature at room temperature facilitates purification, while its moderate solubility in common organic solvents makes it practical for various reaction conditions. These physicochemical properties are frequently discussed in forums about "handling of chiral esters" and "storage of optically active compounds".
Environmental and regulatory aspects of (R)-Tert-Butyl 2-hydroxy-3-methylbutanoate have become increasingly important discussion topics. The compound shows good biodegradability in standard OECD tests and meets REACH registration requirements in the European market. Manufacturers focusing on "green chemistry solutions" often highlight these characteristics when comparing chiral synthons. The absence of heavy metals or persistent organic pollutants in its structure makes it suitable for applications requiring stringent purity standards.
Analytical characterization of CAS 4216-96-0 typically involves chiral HPLC, optical rotation measurements, and NMR spectroscopy. Quality control specifications usually require ≥98% chemical purity and ≥99% enantiomeric excess (ee). These parameters are critical for researchers investigating "methods for chiral purity determination" or "specifications for pharmaceutical intermediates". The compound's well-defined spectroscopic fingerprints facilitate identification and quality assurance in industrial settings.
Future research directions for (R)-Tert-Butyl 2-hydroxy-3-methylbutanoate include exploring its potential in polymer chemistry and nanotechnology. The compound's bifunctional nature (containing both hydroxyl and ester groups) makes it attractive for creating novel monomers. Some studies suggest applications in chiral stationary phases for chromatography, responding to the pharmaceutical industry's need for improved separation technologies. These emerging applications appear in searches for "advanced materials from chiral building blocks" and "functional monomers for specialty polymers".
Supply chain considerations for 4216-96-0 have gained prominence with increasing globalization of chemical manufacturing. Major production facilities are located in Europe, North America, and Asia, with regional variations in production scale and quality standards. Companies seeking "reliable chiral compound suppliers" or "GMP-certified intermediates" should evaluate manufacturers' technical capabilities and regulatory compliance. The compound's stability allows flexible transportation options, though proper moisture control during storage remains important.
In conclusion, (R)-Tert-Butyl 2-hydroxy-3-methylbutanoate (CAS No. 4216-96-0) represents a versatile chiral building block with growing importance across multiple industries. Its combination of stereochemical purity, synthetic utility, and regulatory compliance positions it as a valuable intermediate in contemporary chemical applications. As research continues to uncover new uses for this compound, its market significance will likely expand further, particularly in pharmaceutical and advanced material sectors demanding high-performance chiral compounds.
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